Cas no 1805302-29-7 (2-(Bromomethyl)-5-(difluoromethyl)pyridine)

2-(Bromomethyl)-5-(difluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
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- 2-(Bromomethyl)-5-(difluoromethyl)pyridine
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- インチ: 1S/C7H6BrF2N/c8-3-6-2-1-5(4-11-6)7(9)10/h1-2,4,7H,3H2
- InChIKey: GATSXXIVXPNGTN-UHFFFAOYSA-N
- ほほえんだ: BrCC1C=CC(C(F)F)=CN=1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 121
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 12.9
2-(Bromomethyl)-5-(difluoromethyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029078033-250mg |
2-(Bromomethyl)-5-(difluoromethyl)pyridine |
1805302-29-7 | 97% | 250mg |
$489.60 | 2022-04-01 | |
Enamine | EN300-1085127-1g |
2-(bromomethyl)-5-(difluoromethyl)pyridine |
1805302-29-7 | 95% | 1g |
$1014.0 | 2023-10-27 | |
Enamine | EN300-1085127-10.0g |
2-(bromomethyl)-5-(difluoromethyl)pyridine |
1805302-29-7 | 10g |
$7312.0 | 2023-06-10 | ||
Enamine | EN300-1085127-2.5g |
2-(bromomethyl)-5-(difluoromethyl)pyridine |
1805302-29-7 | 95% | 2.5g |
$1988.0 | 2023-10-27 | |
Enamine | EN300-1085127-10g |
2-(bromomethyl)-5-(difluoromethyl)pyridine |
1805302-29-7 | 95% | 10g |
$4360.0 | 2023-10-27 | |
Enamine | EN300-1085127-0.05g |
2-(bromomethyl)-5-(difluoromethyl)pyridine |
1805302-29-7 | 95% | 0.05g |
$851.0 | 2023-10-27 | |
Enamine | EN300-1085127-5.0g |
2-(bromomethyl)-5-(difluoromethyl)pyridine |
1805302-29-7 | 5g |
$4930.0 | 2023-06-10 | ||
Enamine | EN300-1085127-0.5g |
2-(bromomethyl)-5-(difluoromethyl)pyridine |
1805302-29-7 | 95% | 0.5g |
$974.0 | 2023-10-27 | |
Alichem | A029078033-500mg |
2-(Bromomethyl)-5-(difluoromethyl)pyridine |
1805302-29-7 | 97% | 500mg |
$823.15 | 2022-04-01 | |
Alichem | A029078033-1g |
2-(Bromomethyl)-5-(difluoromethyl)pyridine |
1805302-29-7 | 97% | 1g |
$1,519.80 | 2022-04-01 |
2-(Bromomethyl)-5-(difluoromethyl)pyridine 関連文献
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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2. Book reviews
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
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Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
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Malinda Salim,Brian O'Sullivan,Sally L. McArthur,Phillip C. Wright Lab Chip, 2007,7, 64-70
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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9. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
2-(Bromomethyl)-5-(difluoromethyl)pyridineに関する追加情報
2-(Bromomethyl)-5-(difluoromethyl)pyridine: A Comprehensive Overview
2-(Bromomethyl)-5-(difluoromethyl)pyridine, also known by its CAS number 1805302-29-7, is a highly specialized organic compound with significant applications in various fields of chemistry. This compound belongs to the class of pyridines, which are aromatic six-membered rings with one nitrogen atom. The presence of a bromomethyl group at position 2 and a difluoromethyl group at position 5 introduces unique electronic and structural properties, making it a valuable compound in both academic research and industrial applications.
The synthesis of 2-(Bromomethyl)-5-(difluoromethyl)pyridine typically involves multi-step organic reactions, often utilizing directing groups and protecting strategies to achieve the desired substitution pattern. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and environmental impact. Researchers have explored the use of transition metal catalysts, such as palladium complexes, to facilitate coupling reactions that are critical in constructing the pyridine skeleton with the required substituents.
In terms of chemical properties, 2-(Bromomethyl)-5-(difluoromethyl)pyridine exhibits a high degree of stability under normal conditions. The bromomethyl group imparts electrophilic characteristics, while the difluoromethyl group introduces electron-withdrawing effects, which can influence reactivity in various chemical transformations. These properties make it an ideal precursor for the synthesis of more complex molecules, including pharmaceutical agents and agrochemicals.
Recent studies have highlighted the potential of 2-(Bromomethyl)-5-(difluoromethyl)pyridine in drug discovery. Its ability to act as a building block for bioactive compounds has led to its use in the development of new therapeutic agents targeting various diseases. For instance, researchers have employed this compound in the synthesis of kinase inhibitors, which are crucial in cancer treatment. The unique electronic properties of the molecule allow for precise interactions with biological targets, enhancing selectivity and potency.
Beyond pharmaceutical applications, 2-(Bromomethyl)-5-(difluoromethyl)pyridine has found utility in materials science. Its incorporation into polymer systems has been explored to enhance mechanical and thermal properties. The brominated substituent can act as a flame retardant, while the fluorinated group contributes to chemical resistance. These attributes make it a promising candidate for advanced materials used in aerospace and electronics industries.
In terms of environmental impact, researchers have investigated the biodegradation pathways of 2-(Bromomethyl)-5-(difluoromethyl)pyridine. Studies suggest that under aerobic conditions, the compound undergoes microbial degradation through hydrolytic cleavage and oxidative transformations. This knowledge is crucial for assessing its environmental fate and ensuring sustainable practices in its production and use.
The application of computational chemistry tools has further enhanced our understanding of 2-(Bromomethyl)-5-(difluoromethyl)pyridine. Quantum mechanical calculations have provided insights into its electronic structure, enabling predictions about reactivity and selectivity in various reactions. These computational studies complement experimental work, accelerating the discovery process and reducing reliance on trial-and-error methodologies.
In conclusion, 2-(Bromomethyl)-5-(difluoromethyl)pyridine, with its CAS number 1805302-29-7, stands as a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthesis and application techniques, position it as a key player in modern chemical research and industry.
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